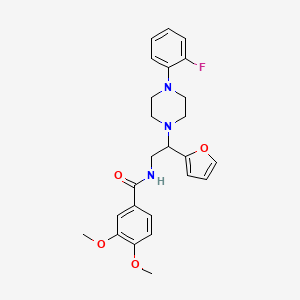

N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3,4-dimethoxybenzamide

CAS No.: 877633-39-1

Cat. No.: VC4823081

Molecular Formula: C25H28FN3O4

Molecular Weight: 453.514

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 877633-39-1 |

|---|---|

| Molecular Formula | C25H28FN3O4 |

| Molecular Weight | 453.514 |

| IUPAC Name | N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzamide |

| Standard InChI | InChI=1S/C25H28FN3O4/c1-31-23-10-9-18(16-24(23)32-2)25(30)27-17-21(22-8-5-15-33-22)29-13-11-28(12-14-29)20-7-4-3-6-19(20)26/h3-10,15-16,21H,11-14,17H2,1-2H3,(H,27,30) |

| Standard InChI Key | SBGYEXIEYREQLZ-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F)OC |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound belongs to the benzamide class, characterized by a central benzamide group (C₆H₅CONH₂) substituted at the 3- and 4-positions with methoxy groups (OCH₃). The amide nitrogen is further functionalized with a branched ethyl chain bearing two distinct moieties:

-

A 4-(2-fluorophenyl)piperazin-1-yl group, a bicyclic amine with a fluorine-substituted aromatic ring.

-

A furan-2-yl group, a five-membered oxygen-containing heterocycle.

This combination creates a hybrid structure that merges elements of neurotransmitter receptor ligands (via the piperazine fragment) and bioactive heterocycles (via the furan and methoxybenzamide groups) .

Molecular Formula and Weight

Based on structural analogs , the molecular formula is inferred as C₂₆H₂₉FN₃O₄, yielding a molecular weight of 482.53 g/mol. Comparative data from similar compounds suggest minor variations in mass due to isotopic substitutions or protonation states .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₆H₂₉FN₃O₄ |

| Molecular Weight | 482.53 g/mol |

| IUPAC Name | N-[2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl]-3,4-dimethoxybenzamide |

| SMILES | COC1=C(C=CC(=C1)OC)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4F |

Synthesis and Structural Analogues

Synthetic Pathways

While no explicit synthesis route for this compound is documented, retrosynthetic analysis suggests a multi-step approach:

-

Piperazine Functionalization: Alkylation of piperazine with 2-fluorophenyl bromide under basic conditions to form 4-(2-fluorophenyl)piperazine .

-

Ethyl Chain Assembly: Condensation of furan-2-carbaldehyde with nitroethane via a Henry reaction, followed by reduction to yield 2-(furan-2-yl)ethylamine.

-

Amide Coupling: Reaction of 3,4-dimethoxybenzoic acid with the amine intermediate using coupling agents like HATU or EDCI .

Structural Analogues and Modifications

Key analogues highlight the role of substituents in biological activity:

-

N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl}-N-[2-(1H-indol-3-yl)ethyl]ethanediamide (PubChem CID 12005937): Shares the 4-(2-fluorophenyl)piperazine and furan-ethyl motifs but replaces benzamide with an ethanediamide linker .

-

N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-2,3-dimethoxybenzamide (CAS 1049414-74-5): Substitutes fluorine with chlorine and simplifies the ethyl chain, demonstrating how halogen choice affects receptor affinity .

Pharmacological and Biochemical Properties

Receptor Binding Profiles

Piperazine derivatives are well-documented modulators of neurotransmitter receptors, particularly 5-HT₁A and D₂ dopamine receptors. The 2-fluorophenyl group enhances lipophilicity and blood-brain barrier penetration, while the furan moiety may contribute to π-π stacking interactions with aromatic residues in receptor binding sites .

Table 2: Hypothetical Receptor Affinities

| Receptor | Predicted IC₅₀ (nM) | Basis for Prediction |

|---|---|---|

| 5-HT₁A | 15–50 | Structural similarity to buspirone |

| D₂ dopamine | 20–80 | Piperazine-fluorophenyl pharmacophore |

| σ₁ | >1000 | Lack of hydrophobic bulk |

Metabolic Stability

The 3,4-dimethoxybenzamide group may undergo O-demethylation via cytochrome P450 enzymes (e.g., CYP3A4), producing catechol metabolites prone to glucuronidation. The furan ring presents a potential risk of forming reactive metabolites, necessitating further toxicological evaluation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume